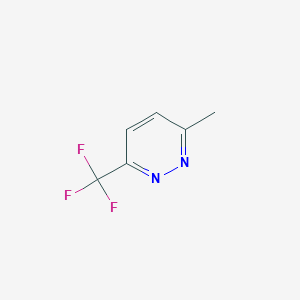

3-Methyl-6-(trifluoromethyl)pyridazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-6-(trifluoromethyl)pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2/c1-4-2-3-5(11-10-4)6(7,8)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJDVSWQDDEOGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701282505 | |

| Record name | 3-Methyl-6-(trifluoromethyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701282505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173897-84-1 | |

| Record name | 3-Methyl-6-(trifluoromethyl)pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1173897-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-6-(trifluoromethyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701282505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-6-(trifluoromethyl)pyridazine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Methyl-6-(trifluoromethyl)pyridazine, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. We will delve into its chemical properties, explore plausible synthetic routes based on established pyridazine chemistry, and discuss its potential applications, particularly in the realm of drug discovery. This document is intended to be a valuable resource for researchers actively engaged in the synthesis and utilization of novel pyridazine derivatives.

Introduction to the Pyridazine Scaffold

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its influence on the physicochemical properties of substituted analogs, make it a versatile building block for the design of bioactive molecules.[2] The introduction of a trifluoromethyl group (-CF3) can further enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] The combination of the pyridazine core with a methyl and a trifluoromethyl group in this compound presents a molecule with significant potential for the development of novel therapeutics and functional materials.

Physicochemical Properties

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value | Rationale/Source |

| Molecular Formula | C₆H₅F₃N₂ | Calculated |

| Molecular Weight | 178.12 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Based on the melting point of the chloro-analog[5] |

| Melting Point | Estimated to be in the range of 50-80 °C | Extrapolated from 3-chloro-6-(trifluoromethyl)pyridazine (55-59 °C)[5] |

| Boiling Point | > 200 °C (with potential decomposition) | General trend for similar aromatic heterocycles |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and dichloromethane. | Inferred from the hydrophobic nature of the trifluoromethyl group and the aromatic ring. |

| LogP | Estimated to be in the range of 1.5 - 2.5 | The trifluoromethyl group increases lipophilicity compared to an unsubstituted pyridazine. |

Synthesis of this compound

A definitive, published synthesis protocol for this compound is not currently available. However, based on established pyridazine chemistry, a plausible and efficient synthetic route can be designed starting from commercially available precursors. The most likely precursors are 3-chloro-6-(trifluoromethyl)pyridazine or 3-hydrazinyl-6-(trifluoromethyl)pyridazine.

Proposed Synthetic Pathway

A two-step synthesis starting from 3-chloro-6-(trifluoromethyl)pyridazine is proposed. The first step involves the conversion of the chloro-substituent to a hydrazinyl group, which is a common intermediate in pyridazine chemistry.[6][7] The subsequent step would involve the reductive methylation of the hydrazinyl group to the desired methyl group.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-Hydrazinyl-6-(trifluoromethyl)pyridazine

This protocol is adapted from the synthesis of similar hydrazinylpyridazines.[6]

-

To a solution of 3-chloro-6-(trifluoromethyl)pyridazine (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Add water to the residue to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 3-hydrazinyl-6-(trifluoromethyl)pyridazine.

Step 2: Synthesis of this compound

This protocol is a standard reductive amination procedure.

-

Dissolve 3-hydrazinyl-6-(trifluoromethyl)pyridazine (1.0 eq) in a suitable solvent such as methanol or acetonitrile.

-

Add aqueous formaldehyde (1.2 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to form the corresponding hydrazone intermediate.

-

Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, we can predict the key features based on the analysis of related structures.[8][9][10]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals |

| ¹H NMR | - Aromatic protons on the pyridazine ring (likely two doublets in the range of δ 7.5-8.5 ppm). - A singlet for the methyl group protons around δ 2.5-3.0 ppm. |

| ¹³C NMR | - Aromatic carbons of the pyridazine ring (signals expected between δ 120-160 ppm). - A signal for the methyl carbon around δ 20-25 ppm. - A quartet for the trifluoromethyl carbon (¹JCF coupling) around δ 120-130 ppm. |

| IR Spectroscopy | - C-H stretching vibrations (aromatic and aliphatic) around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹. - C=C and C=N stretching vibrations of the aromatic ring in the 1400-1600 cm⁻¹ region. - Strong C-F stretching vibrations characteristic of the CF₃ group, typically in the 1100-1300 cm⁻¹ region. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 178.12. - Fragmentation patterns may include the loss of a methyl radical (M-15) and a trifluoromethyl radical (M-69). |

Chemical Reactivity

The reactivity of this compound is dictated by the electronic nature of the pyridazine ring and its substituents.

-

The Pyridazine Ring: The nitrogen atoms in the pyridazine ring are basic and can be protonated or alkylated. The ring is generally electron-deficient, making it susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms.

-

The Methyl Group: The methyl group can potentially undergo oxidation or halogenation under specific conditions. It can also serve as a handle for further functionalization.

-

The Trifluoromethyl Group: The -CF₃ group is a strong electron-withdrawing group, which further deactivates the pyridazine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

Caption: Key reactivity sites of this compound.

Potential Applications in Drug Development

Pyridazine derivatives have a broad range of reported biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][5][11][12] The specific combination of a methyl and a trifluoromethyl group on the pyridazine scaffold in this compound makes it an attractive candidate for several therapeutic areas:

-

Kinase Inhibition: Many kinase inhibitors incorporate nitrogen-containing heterocycles. The pyridazine core can form crucial hydrogen bonds within the ATP-binding pocket of kinases.

-

CNS-active Agents: The physicochemical properties of this molecule, including its predicted LogP, suggest it may have the potential to cross the blood-brain barrier, making it a candidate for central nervous system (CNS) targets.

-

Anticancer Agents: Substituted pyridazines have shown promising results as anticancer agents, and this scaffold could be explored for the development of new oncology drugs.[6][13]

Safety and Handling

Specific safety data for this compound is not available. However, based on the safety profiles of structurally related compounds like 3-chloro-6-(trifluoromethyl)pyridazine and other trifluoromethylated heterocycles, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: The trifluoromethyl group can impart toxicity. Assume the compound is harmful if swallowed, inhaled, or in contact with skin until toxicological data is available.

Conclusion

This compound is a promising heterocyclic compound with significant potential in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is limited, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic strategy, and potential applications based on the well-established chemistry of pyridazines. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Chloro-6-(trifluoromethyl)pyridazine | CAS#:258506-68-2 | Chemsrc [chemsrc.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dea.gov [dea.gov]

- 9. 6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PubChemLite - 5-methyl-6-(trifluoromethyl)pyridazin-3-amine (C6H6F3N3) [pubchemlite.lcsb.uni.lu]

- 11. 3-methyl-6-[4-(trifluoromethyl)phenyl]-Pyridazine | 946155-68-6 [chemicalbook.com]

- 12. chemscene.com [chemscene.com]

- 13. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of the Trifluoromethyl-Pyridazine Core

An In-Depth Technical Guide to the 3-Methyl-6-(trifluoromethyl)pyridazine Scaffold: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of the this compound chemical scaffold, a structure of increasing interest to researchers in medicinal chemistry and drug development. While direct literature on the methylated compound itself is nascent, this document focuses on its synthesis and potential applications through the lens of its versatile and well-documented precursor, 3-Chloro-6-(trifluoromethyl)pyridazine (CAS No. 258506-68-2) . By understanding the synthesis, reactivity, and properties of this key intermediate, researchers can effectively access a diverse library of 3-substituted pyridazine derivatives, including the target 3-methyl analog.

The pyridazine ring system is a privileged scaffold in drug discovery, valued as a bioisosteric replacement for phenyl rings that can offer improved physicochemical properties.[1] The strategic incorporation of a trifluoromethyl (-CF3) group further enhances its desirability. The -CF3 moiety is a cornerstone of modern medicinal chemistry, known to significantly improve a molecule's:

-

Metabolic Stability: By blocking sites of oxidative metabolism.[2]

-

Lipophilicity: Aiding in cell membrane permeability and bioavailability.[2][3]

-

Binding Affinity: Through favorable interactions with protein targets.[3][4]

-

Electronic Properties: The strong electron-withdrawing nature of the group can modulate the pKa of nearby functionalities.[5]

This combination of the pyridazine core and the trifluoromethyl group makes 6-(trifluoromethyl)pyridazine derivatives highly attractive for developing novel therapeutics, particularly in oncology and infectious diseases.[3][6] This guide provides the foundational chemistry required to explore this promising chemical space, centered around the pivotal role of the 3-chloro precursor.

Core Compound Profile: 3-Chloro-6-(trifluoromethyl)pyridazine

The primary gateway to the target scaffold is 3-Chloro-6-(trifluoromethyl)pyridazine. A thorough understanding of its properties is essential for its effective use in synthesis.

Chemical Structure:

Figure 1. Structure of 3-Chloro-6-(trifluoromethyl)pyridazine

Physicochemical and Identification Data:

| Property | Value | References |

| CAS Number | 258506-68-2 | [7][8][9][10][11] |

| Molecular Formula | C₅H₂ClF₃N₂ | [8][12] |

| Molecular Weight | 182.53 g/mol | [8][12] |

| Appearance | White to off-white solid | [13] |

| Melting Point | 55-59 °C | [7][12] |

| Boiling Point | 233.3 ± 35.0 °C at 760 mmHg | [8] |

| Density | 1.5 ± 0.1 g/cm³ | [8] |

| SMILES | FC(F)(F)c1ccc(Cl)nn1 | [10][12] |

| InChI Key | AZNKQIFEMQHORS-UHFFFAOYSA-N | [10][12] |

Synthesis of the Core Scaffold

The most common and reliable method for synthesizing 3-Chloro-6-(trifluoromethyl)pyridazine involves the chlorination of its corresponding pyridazinone precursor, 6-(Trifluoromethyl)pyridazin-3(2H)-one. This transformation is typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis via Chlorination

This protocol is a generalized procedure based on established methods for the chlorination of pyridazinones.[14]

Objective: To synthesize 3-Chloro-6-(trifluoromethyl)pyridazine from 6-(Trifluoromethyl)pyridazin-3(2H)-one.

Materials:

-

6-(Trifluoromethyl)pyridazin-3(2H)-one

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice / Ice water

-

Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃) solution

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add 6-(Trifluoromethyl)pyridazin-3(2H)-one (1.0 equivalent).

-

Addition of Reagent: Under a fume hood, slowly add an excess of phosphorus oxychloride (POCl₃, ~5-10 equivalents) to the flask. The reaction can be exothermic.

-

Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Quenching: After cooling the reaction mixture to room temperature, very slowly and carefully pour it onto a stirred beaker of crushed ice. Caution: This step is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood.

-

Neutralization: Slowly neutralize the acidic aqueous mixture by adding a saturated solution of NaHCO₃ or Na₂CO₃ until the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like DCM or EtOAc (3x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization or column chromatography on silica gel to yield pure 3-Chloro-6-(trifluoromethyl)pyridazine.

Key Reactions for Derivatization: Accessing this compound

The chlorine atom at the C-3 position of the pyridazine ring is an excellent leaving group, making it the prime site for functionalization via cross-coupling reactions or nucleophilic aromatic substitution (SNAr). This reactivity is the key to synthesizing the target molecule, this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction for forming C-C bonds.[1][15] It is an excellent choice for introducing the methyl group.

Objective: To synthesize this compound via Suzuki coupling.

Materials:

-

3-Chloro-6-(trifluoromethyl)pyridazine (1.0 equiv.)

-

Methylboronic acid or a suitable ester derivative (1.2-1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 2-5 mol%)

-

Ligand (if needed, e.g., SPhos, XPhos, for Pd(OAc)₂)[16]

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv.)[16]

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DME/Water mixture)

Procedure:

-

Inert Atmosphere: To an oven-dried reaction vessel, add 3-Chloro-6-(trifluoromethyl)pyridazine, methylboronic acid, the base, the palladium catalyst, and the ligand (if used).

-

Solvent Addition: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent via syringe.

-

Heating: Heat the reaction mixture with stirring to 80-110 °C for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., EtOAc).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography to isolate this compound.

Protocol 2: Negishi Cross-Coupling

The Negishi coupling utilizes an organozinc reagent and is often effective for substrates where other methods may fail.[17]

Objective: To synthesize this compound via Negishi coupling.

Materials:

-

3-Chloro-6-(trifluoromethyl)pyridazine (1.0 equiv.)

-

Methylzinc chloride or bromide (1.2-1.5 equiv., typically as a solution in THF)

-

Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), NiCl₂(dppf), 2-5 mol%)

-

Anhydrous, degassed solvent (e.g., THF, Dioxane)

Procedure:

-

Inert Atmosphere: To an oven-dried, inerted reaction vessel, add 3-Chloro-6-(trifluoromethyl)pyridazine and the catalyst.

-

Solvent and Reagent Addition: Add the anhydrous, degassed solvent. Then, slowly add the methylzinc halide solution at room temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours, monitoring by TLC or LC-MS.

-

Quenching and Workup: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent.

-

Purification: Dry, concentrate, and purify the crude material by column chromatography as described for the Suzuki coupling.

Applications in Drug Discovery and Chemical Biology

The 3-substituted-6-(trifluoromethyl)pyridazine scaffold is a key structural motif in the development of biologically active agents. The ability to readily synthesize analogs from the 3-chloro precursor allows for extensive Structure-Activity Relationship (SAR) studies. This scaffold is particularly relevant in the design of:

-

Kinase Inhibitors: The pyridazine ring can act as a hinge-binding motif, while substituents at the 3- and 6-positions can be tailored to occupy specific pockets within the ATP-binding site of kinases.[3][4] The trifluoromethyl group is often crucial for achieving high potency and selectivity, as seen in the Bcr-Abl inhibitor Ponatinib, which features a related imidazo[1,2-b]pyridazine core.[4][18]

-

Anticancer Agents: Numerous pyridazine derivatives have been investigated for their antiproliferative activity against various cancer cell lines.[14] The scaffold serves as a versatile platform for creating compounds that target critical pathways in cancer progression.

-

Agrochemicals: The unique properties conferred by the trifluoromethyl group also make these compounds valuable in the agrochemical industry as potential herbicides and fungicides.[5]

Conclusion

While this compound is not a widely cataloged compound, it represents a valuable target within a chemical class of high importance. This guide demonstrates that its synthesis is readily achievable through modern synthetic methods, primarily via the functionalization of the key intermediate, 3-Chloro-6-(trifluoromethyl)pyridazine. The robust protocols for cross-coupling reactions provided herein empower researchers and drug development professionals to access this molecule and a vast array of other analogs, facilitating the exploration of the rich biological potential of the trifluoromethyl-pyridazine scaffold.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New pyridazine-fluorine derivatives: synthesis, chemistry and biological activity. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 258506-68-2 3-Chloro-6-trifluoromethyl-pyridazine AKSci V4728 [aksci.com]

- 8. 3-Chloro-6-(trifluoromethyl)pyridazine | CAS#:258506-68-2 | Chemsrc [chemsrc.com]

- 9. 258506-68-2 Cas No. | 3-Chloro-6-(trifluoromethyl)pyridazine | Apollo [store.apolloscientific.co.uk]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. 258506-68-2|3-Chloro-6-(trifluoromethyl)pyridazine|BLD Pharm [bldpharm.com]

- 12. 3-Chloro-6-(trifluoromethyl)pyridazine 98 258506-68-2 [sigmaaldrich.com]

- 13. CAS 258506-68-2|3-Chloro-6-Trifluoromethyl-Pyridazine [rlavie.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Negishi Coupling [organic-chemistry.org]

- 18. tandfonline.com [tandfonline.com]

A Technical Guide to the Synthesis of 3-Methyl-6-(trifluoromethyl)pyridazine

Introduction

3-Methyl-6-(trifluoromethyl)pyridazine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is recognized as a "privileged structure" in drug design due to its presence in numerous bioactive molecules exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The incorporation of a trifluoromethyl (-CF3) group can substantially enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4] Consequently, the development of robust and efficient synthetic routes to access functionalized trifluoromethylated pyridazines like this compound is a critical endeavor for researchers in drug development and agrochemical innovation.

This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for this compound, intended for researchers, scientists, and professionals in drug development. The guide will delve into the mechanistic rationale behind key transformations, present detailed experimental protocols, and offer insights into the practical considerations for each synthetic route.

Strategic Approaches to the Pyridazine Core

The synthesis of 3,6-disubstituted pyridazines can be broadly categorized into two main strategies:

-

Construction of the Pyridazine Ring: This classic approach involves the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[2][5] The specific substitution pattern on the resulting pyridazine is dictated by the substituents on the dicarbonyl precursor.

-

Functionalization of a Pre-formed Pyridazine Ring: This strategy commences with a readily available pyridazine scaffold, which is then elaborated through various chemical transformations, such as nucleophilic substitution or transition metal-catalyzed cross-coupling reactions, to introduce the desired functional groups.[6]

This guide will explore both strategies, presenting plausible and scientifically grounded synthetic pathways to this compound.

Route 1: Functionalization of a Pre-existing Pyridazine Core

This approach is often favored due to the commercial availability of suitable starting materials and the well-established methodologies for pyridazine functionalization. A logical and efficient pathway involves the trifluoromethylation of a 3-methyl-6-halopyridazine intermediate.

Workflow for Route 1

Caption: Synthetic workflow for Route 1.

Step 1: Selective Monomethylation of 3,6-Dichloropyridazine

The synthesis commences with the commercially available 3,6-dichloropyridazine. A selective nucleophilic substitution reaction is employed to replace one of the chlorine atoms with a methyl group. Organocuprate reagents, such as lithium dimethylcuprate (Me₂CuLi), are effective for this transformation due to their relatively soft nucleophilic character, which allows for controlled monosubstitution on the electron-deficient pyridazine ring.

Mechanistic Rationale: The reaction proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing nature of the nitrogen atoms in the pyridazine ring activates the chloro-substituents towards nucleophilic attack. The use of a cuprate reagent helps to temper the reactivity of the organometallic nucleophile, minimizing the formation of the dimethylated byproduct.

Experimental Protocol: Synthesis of 3-Chloro-6-methylpyridazine

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, suspend copper(I) iodide (CuI) in anhydrous diethyl ether under an inert atmosphere.

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of methyllithium (MeLi) in diethyl ether to the cooled suspension. The reaction mixture will typically change color, indicating the formation of lithium dimethylcuprate.

-

To this freshly prepared cuprate solution, add a solution of 3,6-dichloropyridazine in anhydrous diethyl ether dropwise, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction to stir at -78 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-chloro-6-methylpyridazine.

Step 2: Trifluoromethylation of 3-Chloro-6-methylpyridazine

The introduction of the trifluoromethyl group can be achieved through a nucleophilic aromatic substitution reaction using a suitable trifluoromethylating agent. A common and effective reagent for this purpose is trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF).

Mechanistic Rationale: The fluoride ion activates the TMSCF₃ to generate a transient, highly nucleophilic trifluoromethyl anion (CF₃⁻) or a related reactive species. This potent nucleophile then displaces the chloride on the electron-deficient pyridazine ring. This method avoids the use of harsh trifluoromethylating agents and often proceeds under relatively mild conditions.

Experimental Protocol: Synthesis of this compound

-

In a sealed tube, combine 3-chloro-6-methylpyridazine, trifluoromethyltrimethylsilane (TMSCF₃), and a catalytic amount of potassium fluoride (KF) or cesium fluoride (CsF) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours, or until the starting material is consumed as indicated by TLC or GC-MS analysis.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting crude product by flash column chromatography on silica gel to yield pure this compound.

| Reaction | Starting Material | Reagents | Product | Typical Yield |

| Methylation | 3,6-Dichloropyridazine | Me₂CuLi, Et₂O | 3-Chloro-6-methylpyridazine | 60-75% |

| Trifluoromethylation | 3-Chloro-6-methylpyridazine | TMSCF₃, KF, DMF | This compound | 50-70% |

Route 2: Cyclocondensation Approach via a Diketone Intermediate

This classical approach builds the pyridazine ring from an acyclic precursor. The key to this strategy is the synthesis of the requisite 1,4-dicarbonyl compound, in this case, a 1-(trifluoromethyl)pentane-1,4-dione derivative.

Workflow for Route 2

Caption: Synthetic workflow for Route 2.

Step 1: Synthesis of Ethyl 4,4,4-trifluoro-3-oxobutanoate

The synthesis begins with a Claisen condensation between ethyl trifluoroacetate and acetone. This reaction forms the β-ketoester, which is a key building block for the subsequent steps.

Mechanistic Rationale: A strong base, such as sodium ethoxide, deprotonates acetone to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. Subsequent loss of the ethoxide leaving group yields the desired β-ketoester.

Experimental Protocol: Synthesis of Ethyl 4,4,4-trifluoro-3-oxobutanoate

-

To a solution of sodium ethoxide in absolute ethanol, add acetone dropwise at room temperature.

-

After stirring for a short period, add ethyl trifluoroacetate slowly to the reaction mixture.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).

-

Remove the ethanol under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude product by distillation under reduced pressure to obtain ethyl 4,4,4-trifluoro-3-oxobutanoate.

Step 2: Synthesis of 1-(Trifluoromethyl)pentane-1,4-dione

The β-ketoester is then acylated with a suitable three-carbon electrophile, followed by decarboxylation to yield the 1,4-diketone. A common method involves reaction with an acyl chloride, such as propionyl chloride, in the presence of a base.

Mechanistic Rationale: The β-ketoester is deprotonated at the α-carbon to form an enolate, which then attacks the acyl chloride. The resulting intermediate undergoes hydrolysis and decarboxylation upon heating in the presence of acid to afford the 1,4-diketone.

Experimental Protocol: Synthesis of 1-(Trifluoromethyl)pentane-1,4-dione

-

To a solution of ethyl 4,4,4-trifluoro-3-oxobutanoate in an aprotic solvent like tetrahydrofuran (THF), add a non-nucleophilic base such as sodium hydride (NaH) at 0 °C.

-

Once the evolution of hydrogen gas ceases, add propionyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry, and concentrate.

-

The crude acylated intermediate is then heated in an acidic aqueous solution (e.g., dilute sulfuric acid) to effect hydrolysis and decarboxylation, yielding 1-(trifluoromethyl)pentane-1,4-dione.

-

Purify the product by distillation or column chromatography.

Step 3: Cyclocondensation with Hydrazine

The final step involves the cyclocondensation of the 1,4-diketone with hydrazine hydrate. This reaction forms the pyridazine ring.

Mechanistic Rationale: The reaction proceeds through the formation of a dihydropyridazine intermediate via the reaction of hydrazine with the two carbonyl groups of the diketone. Subsequent oxidation, often occurring in situ, leads to the aromatic pyridazine product.[5]

Experimental Protocol: Synthesis of this compound

-

Dissolve 1-(trifluoromethyl)pentane-1,4-dione in a suitable solvent such as ethanol or acetic acid.

-

Add hydrazine hydrate to the solution at room temperature.

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., dichloromethane).

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to give this compound.

| Reaction | Starting Material | Reagents | Product | Typical Yield |

| Claisen Condensation | Ethyl trifluoroacetate, Acetone | NaOEt, EtOH | Ethyl 4,4,4-trifluoro-3-oxobutanoate | 70-85% |

| Acylation/Decarboxylation | Ethyl 4,4,4-trifluoro-3-oxobutanoate | 1. NaH, Propionyl chloride; 2. H₃O⁺, heat | 1-(Trifluoromethyl)pentane-1,4-dione | 50-65% |

| Cyclocondensation | 1-(Trifluoromethyl)pentane-1,4-dione | N₂H₄·H₂O, EtOH | This compound | 75-90% |

Conclusion

This technical guide has outlined two robust and experimentally viable synthetic routes for the preparation of this compound. Route 1, which involves the functionalization of a pre-existing pyridazine core, offers a more direct approach, leveraging readily available starting materials and well-established reaction protocols. Route 2, the classical cyclocondensation pathway, provides an alternative strategy that builds the heterocyclic ring from acyclic precursors.

The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the specific expertise and equipment available in the laboratory. Both routes presented herein are grounded in fundamental principles of organic chemistry and provide a solid foundation for the successful synthesis of this important trifluoromethylated pyridazine derivative. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Pyridazine - Wikipedia [en.wikipedia.org]

- 3. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of pertrifluoromethyl pyridazine derivatives via a tandem reaction of aryldiazonium salts with hexafluoroacetylacetone - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. chemtube3d.com [chemtube3d.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Methyl-6-(trifluoromethyl)pyridazine

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-Methyl-6-(trifluoromethyl)pyridazine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural elucidation and purity assessment of this fluorinated pyridazine derivative. The insights provided herein are grounded in established spectroscopic principles and data from analogous chemical structures, offering a predictive and illustrative framework for analysis.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the pyridazine scaffold in a wide array of biologically active molecules. The incorporation of a trifluoromethyl group can substantially modulate a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, quality control, and for tracking its fate in biological systems. This guide will provide a detailed exposition of the expected ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound, complete with protocols for data acquisition and interpretation.

Molecular Structure and Key Features

To comprehend the spectroscopic data, it is essential to first visualize the molecular structure and the electronic environment of each atom.

Diagram 1: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, exhibiting signals for the two aromatic protons on the pyridazine ring and the three protons of the methyl group. The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atoms in the pyridazine ring will significantly influence the chemical shifts of the ring protons.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration | Assignment |

| H-4 | ~7.8 - 8.0 | Doublet (d) | ~9.0 | 1H | Pyridazine Ring |

| H-5 | ~7.6 - 7.8 | Doublet (d) | ~9.0 | 1H | Pyridazine Ring |

| -CH₃ | ~2.7 - 2.9 | Singlet (s) | - | 3H | Methyl Group |

Expert Interpretation:

-

The two protons on the pyridazine ring, H-4 and H-5, are expected to appear as doublets due to coupling with each other.

-

The significant downfield shift of these protons is a result of the deshielding effect of the electronegative nitrogen atoms and the trifluoromethyl group.

-

The methyl protons are expected to appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift will be influenced by the aromatic ring current.

¹³C NMR (Carbon NMR) Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. A key feature will be the coupling of the trifluoromethyl carbon and adjacent carbons to the fluorine atoms.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | C-3 | ~160 - 165 | Singlet | - | Pyridazine Ring | | C-4 | ~125 - 130 | Singlet | - | Pyridazine Ring | | C-5 | ~122 - 127 | Singlet | - | Pyridazine Ring | | C-6 | ~145 - 150 | Quartet (q) | ~35-40 | Pyridazine Ring | | -CH₃ | ~20 - 25 | Singlet | - | Methyl Group | | -CF₃ | ~120 - 125 | Quartet (q) | ~270-280 | Trifluoromethyl Group |

Expert Interpretation:

-

The carbon atoms of the pyridazine ring will resonate in the aromatic region.

-

The carbon atom of the trifluoromethyl group (-CF₃) will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). This coupling constant is typically large.[1]

-

The carbon atom C-6, directly attached to the trifluoromethyl group, will also exhibit a quartet splitting pattern due to two-bond coupling with the fluorine atoms (²JCF).[2]

-

The signals for quaternary carbons, such as C-3, C-6, and the -CF₃ carbon, may be of lower intensity due to the absence of a Nuclear Overhauser Effect (NOE) enhancement from attached protons.[1]

Diagram 2: NMR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

Expected Mass Spectrometry Data

-

Molecular Ion (M⁺): The expected nominal mass of this compound (C₆H₅F₃N₂) is 162.04. In high-resolution mass spectrometry (HRMS), the exact mass will be observed, confirming the elemental composition.

-

Major Fragmentation Pathways: Electron Impact (EI) ionization is expected to induce characteristic fragmentation of the pyridazine ring and loss of substituents.

Predicted Key Fragments

| m/z | Proposed Fragment |

| 162 | [M]⁺ |

| 143 | [M - F]⁺ |

| 93 | [M - CF₃]⁺ |

Expert Interpretation:

-

The molecular ion peak is expected to be reasonably intense, reflecting the stability of the aromatic pyridazine ring.

-

A common fragmentation pathway for trifluoromethyl-containing compounds is the loss of a fluorine radical.[3]

-

Loss of the entire trifluoromethyl radical is also a probable fragmentation event.

-

Further fragmentation of the pyridazine ring can lead to a complex pattern of lower mass ions.

Diagram 3: Mass Spectrometry Experimental Workflow

Experimental Protocols

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).

-

Perform standard tuning and shimming procedures to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, particularly for the quaternary carbons.[1]

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Identify the peak positions (chemical shifts) and multiplicities in both spectra.

-

Mass Spectrometry Protocol

-

Sample Preparation:

-

Prepare a stock solution of this compound in a volatile solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL.

-

-

Data Acquisition (using Gas Chromatography-Mass Spectrometry - GC-MS):

-

Inject a small volume (e.g., 1 µL) of the dilute solution into the GC-MS system.

-

The sample will be vaporized and separated on the GC column before entering the mass spectrometer.

-

Ionize the eluted compound using Electron Impact (EI) at 70 eV.

-

Scan a mass range appropriate for the compound (e.g., m/z 40-200).

-

-

Data Analysis:

-

Examine the total ion chromatogram to identify the peak corresponding to this compound.

-

Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

-

If high-resolution mass spectrometry is available, determine the accurate mass of the molecular ion to confirm the elemental composition.

-

Conclusion

The spectroscopic characterization of this compound by NMR and MS provides a definitive means of structural confirmation and purity assessment. The predicted data and interpretations presented in this guide, based on fundamental principles and analysis of related structures, offer a robust framework for researchers. The distinct features, such as the characteristic splitting patterns in the ¹³C NMR due to C-F coupling and the predictable fragmentation in the mass spectrum, serve as reliable diagnostic markers for this compound. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, facilitating confident structural assignment and advancing research and development efforts involving this important chemical entity.

References

Introduction: Contextualizing 3-Methyl-6-(trifluoromethyl)pyridazine in Drug Development

An In-depth Technical Guide to the Solubility and Stability Profiling of 3-Methyl-6-(trifluoromethyl)pyridazine

The pyridazine ring is a privileged scaffold in medicinal chemistry, recognized for its unique physicochemical properties that can offer advantages over traditional phenyl rings or other homologous azines.[1] When functionalized, such as with a methyl group and a trifluoromethyl (CF3) group, the resulting molecule, this compound, presents a compelling profile for investigation. The CF3 group is known to enhance metabolic stability, membrane permeability, and binding affinity, while the pyridazine core provides a scaffold for hydrogen bonding and dipole interactions.[2]

However, the progression of any novel compound from a promising hit to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Specifically, its solubility and stability are critical determinants of bioavailability, formulation feasibility, and shelf-life.[3][4]

This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. As specific experimental data for this exact molecule is not extensively documented in public literature, this document serves as a methodological whitepaper. It details the requisite protocols and the scientific rationale behind them, enabling researchers to generate a robust and self-validating data package essential for drug development milestones.

Part 1: Comprehensive Solubility Profiling

Solubility dictates a compound's ability to be absorbed and distributed in vivo. For this compound, we must consider the interplay between the polar pyridazine ring, which contains two nitrogen atoms capable of acting as hydrogen bond acceptors, and the hydrophobic nature of the trifluoromethylphenyl moiety.[1][5] A systematic approach, moving from qualitative assessment to precise quantitative measurement, is essential.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is our starting point.[6]

-

Polarity: The pyridazine core imparts polarity, suggesting potential solubility in polar solvents.

-

Hydrophobicity: The trifluoromethyl group is strongly lipophilic, which will favor solubility in non-polar organic solvents.[2]

-

pKa Influence: The nitrogen atoms of the pyridazine ring are weakly basic. Therefore, the compound's solubility is expected to increase in acidic aqueous media due to the formation of a more soluble protonated salt. Conversely, it is unlikely to be soluble in basic media.[7][8]

Experimental Protocol: Qualitative Solubility Determination

This initial screening provides a broad understanding of the compound's characteristics across a range of solvents and pH conditions.[9][10]

Methodology:

-

Preparation: Dispense approximately 10 mg of this compound into separate, labeled 13x100 mm test tubes.

-

Solvent Addition: Add 1 mL of the first test solvent (e.g., Water) to the corresponding tube.

-

Agitation: Vigorously agitate the tube using a vortex mixer for 30-60 seconds.

-

Observation: Visually inspect the mixture against a dark background. A clear solution with no visible particles indicates solubility.

-

Iterative Testing: If the compound is insoluble, proceed to the next solvent in the logical workflow. If it is soluble in water, test its pH with litmus paper to confirm acidic or basic character.[8]

The following workflow provides a structured approach to this qualitative analysis.

Caption: Qualitative solubility testing workflow.

Experimental Protocol: Quantitative Solubility (Shake-Flask Method)

The gold-standard shake-flask method provides precise solubility values (e.g., in mg/mL or µg/mL).[6]

Methodology:

-

Supersaturation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed, screw-cap vial. The excess solid should be clearly visible.

-

Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 2 hours. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant. Perform a precise serial dilution with an appropriate mobile phase for analysis.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method against a standard curve of known concentrations to determine the exact amount of dissolved compound.

Data Presentation: Solubility Profile

Summarize all quantitative data in a clear, structured table.

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Solubility (M) | Notes |

| Deionized Water | 25 | |||

| 0.1 M HCl | 25 | pH = 1.0 | ||

| Phosphate Buffer | 25 | pH = 7.4 | ||

| n-Octanol | 25 | For LogP estimation | ||

| Ethanol | 25 | |||

| DMSO | 25 |

Part 2: Stability and Forced Degradation Assessment

Stability testing is crucial for defining storage conditions, shelf-life, and identifying potential degradation products that could impact safety and efficacy.[11][12] A forced degradation study is the cornerstone of this effort, purposefully exposing the compound to harsh conditions to accelerate decomposition.[12]

Theoretical Framework: Potential Degradation Pathways

For a pyridazine derivative, several degradation pathways should be considered:

-

Oxidation: The nitrogen-containing heterocyclic ring may be susceptible to oxidation, especially at the nitrogen atoms.[13]

-

Hydrolysis: While the pyridazine ring itself is generally stable to hydrolysis, extreme pH and high temperatures could promote ring-opening or other reactions.

-

Photodegradation: Aromatic systems can absorb UV light, leading to photolytic degradation.

-

Thermal Degradation: High temperatures can provide the energy needed to break chemical bonds, although many pyridazine derivatives exhibit high thermal stability.[14]

Experimental Protocol: Forced Degradation (Stress Testing)

This protocol is designed to generate potential degradants for analytical method validation and to identify liabilities in the molecular structure. A stock solution (e.g., 1 mg/mL in acetonitrile or methanol) is subjected to the following conditions.

Methodology:

-

Acid Hydrolysis: Mix the stock solution with 1 M HCl and heat at 80°C for 24 hours. Neutralize before analysis.

-

Base Hydrolysis: Mix the stock solution with 1 M NaOH and heat at 80°C for 24 hours. Neutralize before analysis.

-

Oxidative Degradation: Mix the stock solution with 3-30% H2O2 and keep at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound in an oven at 105°C for 72 hours. Also, heat a solution of the compound at 80°C for 24 hours.

-

Photostability: Expose the solid compound and a solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil for protection.

-

Analysis: Analyze all stressed samples, alongside a non-stressed control, using a stability-indicating HPLC method with a photodiode array (PDA) detector to assess peak purity and identify new peaks corresponding to degradation products.

Caption: Forced degradation experimental workflow.

Experimental Protocol: Long-Term Stability Study

Long-term studies simulate real-world storage to establish a definitive shelf-life.[3][11]

Methodology:

-

Batch Selection: Use at least one representative batch of this compound.

-

Storage Conditions: Place samples in controlled-environment stability chambers under standard long-term conditions (e.g., 25°C / 60% Relative Humidity) and accelerated conditions (e.g., 40°C / 75% Relative Humidity).[15]

-

Testing Schedule: Pull samples for analysis at predetermined time points. For an accelerated study, a typical schedule is 0, 1, 3, and 6 months. For a long-term study, it is 0, 3, 6, 9, 12, 18, 24, and 36 months.[11][15]

-

Analysis: At each time point, test for assay (potency), purity (related substances/degradation products), and appearance.

Data Presentation: Stability Summary

Results should be tabulated to track changes over time.

Storage Condition: 40°C / 75% RH

| Time Point | Appearance | Assay (% of Initial) | Total Impurities (%) | Individual Impurity (RRT x.xx) (%) |

|---|---|---|---|---|

| T = 0 | White Powder | 100.0 | 0.05 | Not Detected |

| T = 1 Month | ||||

| T = 3 Months |

| T = 6 Months | | | | |

Conclusion

A comprehensive understanding of the solubility and stability of this compound is a non-negotiable prerequisite for its advancement in any research or drug development pipeline. The systematic protocols outlined in this guide provide a robust framework for generating the high-quality, self-validating data required by regulatory bodies and for making informed decisions about formulation, storage, and clinical development. By meticulously characterizing these core properties, researchers can unlock the full therapeutic potential of this promising molecular scaffold.

References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 3. www3.paho.org [www3.paho.org]

- 4. Stability Testing - Develop Stable Pharmaceutical Products [complianceonline.com]

- 5. 3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine (66548-88-7) for sale [vulcanchem.com]

- 6. youtube.com [youtube.com]

- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 8. www1.udel.edu [www1.udel.edu]

- 9. scribd.com [scribd.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. japsonline.com [japsonline.com]

- 12. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

The Trifluoromethylpyridazine Core: A Technical Guide to its Discovery, Synthesis, and Evolution in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the trifluoromethyl (CF3) group into heterocyclic scaffolds has been a transformative strategy in modern medicinal chemistry. This guide provides an in-depth technical exploration of the trifluoromethylpyridazine core, a privileged structural motif in drug discovery. We will traverse the historical landscape of its discovery, dissect the evolution of its synthetic methodologies, and analyze its burgeoning role in the development of novel therapeutics. This document serves as a comprehensive resource for researchers, offering both foundational knowledge and field-proven insights into the chemistry and therapeutic potential of trifluoromethylpyridazines.

Introduction: The Trifluoromethyl Group's Rise to Prominence in Heterocyclic Chemistry

The strategic incorporation of fluorine and fluorinated motifs is a cornerstone of contemporary drug design, aimed at modulating potency and optimizing pharmacokinetic properties. The trifluoromethyl group, in particular, has emerged as a critical tool for medicinal chemists.[1] Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability can profoundly influence a molecule's biological activity and disposition.[1] When appended to a heterocyclic core like pyridazine, the CF3 group can enhance binding affinity, improve membrane permeability, and block metabolic pathways, ultimately leading to more effective and durable drug candidates.[1]

Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is itself a versatile pharmacophore known to impart a range of biological activities. The fusion of the trifluoromethyl group with the pyridazine scaffold creates a unique chemical entity with significant potential for therapeutic innovation. This guide will illuminate the journey of trifluoromethylpyridazines from their initial synthesis to their current status as key components in the drug discovery pipeline.

The Genesis of Trifluoromethylpyridazines: A Historical Perspective

Pinpointing the exact moment of the first synthesis of a trifluoromethylpyridazine from historical literature is challenging. However, the journey of this important scaffold is intrinsically linked to the broader history of organofluorine chemistry and the development of methods for introducing the trifluoromethyl group onto aromatic systems. The first report on the relationship between the trifluoromethyl group and biological activity by Lehmann in 1958 sparked a significant interest among chemists in this unique functional group.[2]

Early synthetic efforts likely stemmed from the availability of trifluoromethyl-containing building blocks and the exploration of their reactivity with dicarbonyl compounds or their equivalents, a common strategy for constructing the pyridazine ring. The development of reliable and scalable methods for the synthesis of key intermediates, such as 3-chloro-6-(trifluoromethyl)pyridazine, was a critical step in unlocking the potential of this heterocyclic family. These intermediates serve as versatile platforms for further functionalization and the creation of diverse compound libraries for biological screening.

Evolution of Synthetic Methodologies

The synthesis of trifluoromethylpyridazines has evolved significantly from early, often harsh, methods to more sophisticated and efficient modern techniques. The primary strategies can be broadly categorized into two approaches: construction of the pyridazine ring with a pre-installed trifluoromethyl group, and the direct trifluoromethylation of a pre-formed pyridazine ring.

Ring Construction Strategies: Building from Trifluoromethylated Precursors

This "building block" approach is a cornerstone of trifluoromethylpyridazine synthesis. It involves the cyclocondensation of a trifluoromethyl-containing precursor with a suitable 1,4-dicarbonyl compound or its synthetic equivalent.

A common and versatile precursor is a trifluoroacetyl-containing compound. For instance, the reaction of a 1,3-dicarbonyl compound bearing a trifluoromethyl group with hydrazine or its derivatives is a fundamental method for constructing the pyridazine core.

Experimental Protocol: Synthesis of a 6-(Trifluoromethyl)pyridazin-3(2H)-one

Objective: To synthesize a 6-(trifluoromethyl)pyridazin-3(2H)-one via cyclocondensation.

Materials:

-

4,4,4-Trifluoro-1-phenylbutane-1,3-dione

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Büchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol/water)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,4,4-trifluoro-1-phenylbutane-1,3-dione (10 mmol) in 30 mL of ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (12 mmol) dropwise at room temperature. A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure 6-phenyl-3-(trifluoromethyl)pyridazin-4(1H)-one.

-

Characterization: Characterize the final product by NMR, IR, and mass spectrometry to confirm its structure and purity.

Caption: General workflow for pyridazinone synthesis.

Direct Trifluoromethylation: Modifying the Pyridazine Core

The direct introduction of a trifluoromethyl group onto a pre-existing pyridazine ring is another powerful strategy. This approach is particularly useful for late-stage functionalization in a synthetic sequence. Various trifluoromethylating reagents and catalytic systems have been developed for this purpose.

Radical trifluoromethylation has emerged as a prominent method. Reagents such as triflyl chloride (CF3SO2Cl) or sodium triflinate (Langlois' reagent), often in the presence of an oxidant and a catalyst, can generate the trifluoromethyl radical (•CF3), which then adds to the electron-deficient pyridazine ring.

Trifluoromethylpyridazines in Drug Discovery: A Landscape of Therapeutic Potential

The unique physicochemical properties imparted by the trifluoromethyl group have positioned trifluoromethylpyridazines as attractive scaffolds in the pursuit of novel therapeutics across various disease areas. The pyridazine core can act as a bioisostere for other aromatic systems, while the CF3 group fine-tunes the molecule's properties for optimal target engagement and pharmacokinetic performance.

Structure-Activity Relationships (SAR)

The biological activity of trifluoromethylpyridazine derivatives is highly dependent on the substitution pattern around the pyridazine ring. The position of the trifluoromethyl group and the nature of other substituents can significantly impact potency, selectivity, and metabolic stability. For instance, in a series of diaminopyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2), the inclusion of a trifluoromethyl group was a key feature in achieving potent and selective inhibition.[3]

Case Studies: Trifluoromethylpyridazine-Containing Drug Candidates

While a trifluoromethylpyridazine-containing drug has yet to achieve blockbuster status, numerous compounds have entered preclinical and clinical development, showcasing the therapeutic potential of this scaffold.

| Compound Class | Therapeutic Target | Indication | Development Stage | Reference |

| Pyridazinone Derivatives | Cyclooxygenase (COX) | Anti-inflammatory | Preclinical | [4] |

| Diaminopyrimidine Analogs | PYK2 | Oncology, Inflammatory Diseases | Preclinical | [3] |

Note: The development stage of drug candidates is subject to change. This table provides a snapshot of reported research.

Future Directions and Conclusion

The journey of trifluoromethylpyridazines from their initial discovery to their current role in drug development highlights the power of strategic molecular design. The continued evolution of synthetic methodologies will undoubtedly lead to more efficient and diverse routes to this important heterocyclic core. As our understanding of the intricate interplay between the trifluoromethyl group and the pyridazine scaffold deepens, we can anticipate the emergence of novel drug candidates with improved efficacy and safety profiles. The trifluoromethylpyridazine core remains a promising frontier in medicinal chemistry, with the potential to deliver the next generation of innovative medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Biological Profile of 3-Methyl-6-(trifluoromethyl)pyridazine: A Core Scaffold in Agrochemistry and a Prospect in Medicinal Chemistry

Abstract

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in the development of biologically active compounds. The introduction of a methyl group at the 3-position and a trifluoromethyl group at the 6-position creates 3-Methyl-6-(trifluoromethyl)pyridazine, a core structure that has been extensively explored, particularly in the realm of agrochemicals. This technical guide provides a comprehensive overview of the biological activities associated with this pyridazine core, with a primary focus on its well-established role in herbicidal action through the inhibition of phytoene desaturase (PDS). Furthermore, this document delves into the potential of this scaffold in medicinal chemistry, exploring its prospective applications as an anticancer, antifungal, and insecticidal agent, largely based on the activities of its derivatives. Detailed experimental protocols for the synthesis and biological evaluation of compounds containing this core are also presented to facilitate further research and development.

Introduction to the this compound Scaffold

The unique physicochemical properties of the pyridazine ring, including its polarity and hydrogen bonding capabilities, make it an attractive component in the design of molecules with specific biological targets. The trifluoromethyl group is a key substituent in many modern agrochemicals and pharmaceuticals, often enhancing metabolic stability and target affinity. The combination of these features in this compound has made its derivatives a focal point of research, leading to the development of potent biologically active molecules.

Herbicidal Activity: The Primary Application

The most extensively documented biological activity of derivatives of this compound is their potent herbicidal effect. These compounds are classified as bleaching herbicides, inducing a characteristic whitening of the treated plants.

Mechanism of Action: Inhibition of Phytoene Desaturase (PDS)

The primary mode of action for the herbicidal activity of these pyridazine derivatives is the inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[1][2][3] Carotenoids are essential pigments in plants, serving crucial roles in photosynthesis and photoprotection.

By inhibiting PDS, these compounds prevent the conversion of phytoene to ζ-carotene, leading to the accumulation of the colorless precursor, phytoene.[4] This disruption of the carotenoid pathway has a two-fold effect:

-

Photooxidation of Chlorophyll: In the absence of protective carotenoids, chlorophyll is susceptible to photooxidation and degradation, leading to the characteristic bleaching or whitening of the plant tissue.

-

Disruption of Photosynthesis: The degradation of chlorophyll and the overall disruption of the photosynthetic apparatus ultimately lead to plant death.

The trifluoromethylphenyl group, often present in active derivatives, is thought to play a crucial role in the interaction with the PDS enzyme.[4][5]

Caption: Mechanism of PDS Inhibition by Pyridazine Derivatives.

Quantitative Herbicidal Activity of Derivatives

Numerous studies have synthesized and evaluated derivatives of this compound for their herbicidal efficacy. The data is often presented as inhibition of chlorophyll (Chl) or growth inhibition against various weed species.

| Compound Type | Test Species | Activity Metric | Result | Reference |

| 3-N-Substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives | Dicotyledonous plants | Greenhouse test | Equal or higher activity than diflufenican at 75 g/ha | [1][6] |

| 3-(Substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives | Various weeds | Greenhouse test | Excellent herbicidal activity, some at 7.5 g/ha | [7] |

| 6-Methyl-4-(3-trifluoromethylphenyl)pyridazin-3(2H)-one | Barnyardgrass, Rape | Cup tests | Good herbicidal and bleaching activities | [8] |

Experimental Protocols for Herbicidal Activity Assessment

This assay biochemically confirms the inhibition of the PDS enzyme.

-

Enzyme Preparation: Recombinant PDS enzyme is expressed in and purified from E. coli.

-

Substrate Preparation: The substrate, phytoene, is produced and purified from an engineered E. coli strain.

-

Assay Reaction: The purified PDS enzyme is incubated with phytoene in the presence of necessary cofactors and varying concentrations of the test compound.

-

Product Quantification: The reaction products (phytofluene and ζ-carotene) are extracted and quantified using High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated.

This in vivo assay evaluates the whole-plant herbicidal effect.

-

Plant Cultivation: Seeds of target weed species (e.g., barnyardgrass, rape) are sown in pots containing a suitable growth medium.

-

Compound Application: The test compounds are formulated as emulsifiable concentrates or wettable powders and applied to the soil (pre-emergence) or onto the emerged seedlings (post-emergence) at various concentrations.

-

Growth Conditions: The treated plants are maintained in a greenhouse under controlled conditions of temperature, humidity, and light.

-

Efficacy Assessment: After a set period (e.g., 2-3 weeks), the herbicidal effect is visually assessed as the percentage of growth inhibition or bleaching compared to untreated control plants.

Potential Applications in Medicinal Chemistry

The pyridazine scaffold is a common feature in many medicinally active compounds. While specific studies on this compound are limited, the biological activities of its derivatives suggest potential therapeutic applications.

Anticancer Activity

Pyridazine derivatives have been extensively investigated as potential anticancer agents, targeting various pathways involved in cancer progression.[5][7] Some derivatives have shown inhibitory activity against protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[9]

Potential Mechanism: The pyridazine core can act as a scaffold to correctly orient pharmacophoric groups that interact with the ATP-binding site of protein kinases. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions.

Antifungal and Antibacterial Activity

Several studies have reported the antifungal and antibacterial properties of various pyridazine derivatives.[10] The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, interacting with key residues in fungal or bacterial enzymes.

Insecticidal Activity

Derivatives of pyridazine have also shown promise as insecticides.[4] The mechanism of action can vary, but some have been found to target the nervous system of insects.

Synthesis of the this compound Core

A general synthetic route to the this compound core can be adapted from the synthesis of its derivatives.[1][6]

Caption: General Synthesis Workflow.

Representative Synthetic Protocol

The synthesis of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives provides a template for accessing the core structure.[6]

-

Synthesis of the Pyridazinone Intermediate: Ethyl 2-(3-trifluoromethylphenyl)acetate is reacted with ethyl 3-oxobutyrate in the presence of a base to form a diketoester. This intermediate is then cyclized with hydrazine hydrate to yield the corresponding pyridazinone.

-

Chlorination: The pyridazinone is treated with a chlorinating agent, such as phosphorus oxychloride, to produce the 3-chloro-6-methyl-4-(3-trifluoromethylphenyl)pyridazine intermediate.

-

Further Derivatization or Reduction: The 3-chloro intermediate can then be used to introduce various substituents at the 3-position through nucleophilic substitution. To obtain the parent this compound, a dehalogenation step would be required.

Conclusion and Future Perspectives